2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents under specific conditions . The reaction conditions often require the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-[3-(trifluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-one
- 2-amino-1-[3-(difluoromethyl)-1-pyrrolidinyl]ethanone
Uniqueness
The uniqueness of 2-amino-1-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-onehydrochloride lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H10ClF2N3O |
---|---|
Molecular Weight |
225.62 g/mol |
IUPAC Name |
2-amino-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C7H9F2N3O.ClH/c1-12-3-4(5(13)2-10)6(11-12)7(8)9;/h3,7H,2,10H2,1H3;1H |
InChI Key |
PJEPGKHRKYIISP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.